REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]([OH:7])=[O:6])=O.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)([CH3:17])[CH3:16])=[CH:11][CH:10]=1.C([O-])(=[O:27])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:5]([O-:7])(=[O:6])[C:4]1[CH:18]=[CH:23][C:22]([C:21]([O-:24])=[O:27])=[CH:1][CH:2]=1.[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=2)([CH3:17])[CH3:16])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
15.617 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
polyphenylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6.04
|
Quantity
|
0.037 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isophthalic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
290 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 0.5 liter flask equipped wiht a stirrer
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
reaches about 250° C.
|
Type
|
DISTILLATION
|
Details
|
strong distillation of acetic acid
|
Type
|
CUSTOM
|
Details
|
After 5 hrs a very viscous melt is obtained (290° C.)
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The melt is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |